27-Hydroxymangiferolic acid

描述

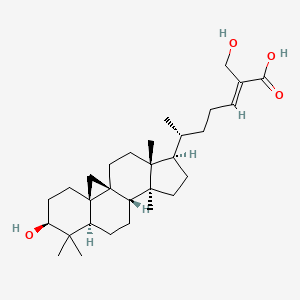

Structure

3D Structure

属性

IUPAC Name |

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLTMNXKKXXII-HJTGRKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

27-Hydroxymangiferolic Acid: A Technical Guide on its Origin, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferolic acid (27-HMA) is a naturally occurring cycloartane-type triterpene that has recently garnered significant attention in the scientific community. Primarily sourced from mangoes (Mangifera indica), this phytochemical has demonstrated promising biological activities, particularly in the realm of aging and neuroprotection. Recent studies have identified 27-HMA as a potent activator of nuclear receptors, suggesting its therapeutic potential for age-related diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding 27-HMA, from its natural origin and the context of its discovery to its detailed biological functions and the experimental protocols used to elucidate them.

Discovery and Origin

Natural Origin

This compound is a constituent of the mango tree (Mangifera indica), a plant rich in a diverse array of phytochemicals, including polyphenols, flavonoids, and triterpenoids. Cycloartane-type triterpenes, the class of compounds to which 27-HMA belongs, are known to be present in the stem bark, fruit, and leaves of the mango tree. The presence of these compounds contributes to the traditional medicinal uses of various parts of the mango plant.

Scientific Discovery

While this compound is cited as a known natural product in recent literature, a singular, seminal publication detailing its initial isolation and structural elucidation could not be definitively identified through extensive searches. It is likely that 27-HMA was first identified within the broader context of phytochemical investigations into Mangifera indica.

Scientific exploration of cycloartane (B1207475) triterpenes from mango stem bark has led to the isolation and characterization of numerous related compounds, such as mangiferonic acid, isomangiferolic acid, and ambolic acid. For instance, a 2012 study detailed the isolation of seven cycloartane-type secondary metabolites from the stem bark of Mangifera indica, including four new compounds.[1] This body of research provides the scientific foundation for the identification of structurally similar molecules like 27-HMA from the same natural source. The compound is commercially available and has the CAS number 17983-82-3.

Biological Activity and Mechanism of Action

Recent research has illuminated the significant therapeutic potential of 27-HMA, primarily focusing on its effects on aging and neurodegeneration in the model organism Caenorhabditis elegans.[2][3]

Lifespan and Healthspan Extension

Treatment with 27-HMA has been shown to significantly extend the lifespan of C. elegans.[3][4] The most pronounced effect was observed at a concentration of 100 µM, which increased the lifespan of the nematodes by 16.67%.[3][4] In addition to longevity, 27-HMA also improves healthspan, as evidenced by the enhancement of age-related physiological declines in pharyngeal pumping and body movement.

A Novel Farnesoid X Receptor (FXR) Agonist

27-HMA has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the metabolism of bile acids, lipids, and glucose.[2][5] The activation of FXR by 27-HMA is a key mechanism underlying its biological effects.

Neuroprotective Effects

The compound has demonstrated protective effects in C. elegans models of age-related neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][4] This suggests that 27-HMA may have the potential to mitigate the neuronal damage associated with these conditions.

Signaling Pathways

The longevity-promoting effects of 27-HMA in C. elegans are dependent on nuclear hormone receptors (NHRs).[2][4] Specifically, the effects were diminished in mutants of nhr-8 and daf-12, which are homologs of mammalian FXR.[2][3] This confirms that these nuclear receptors are crucial for the compound's mechanism of action.[3] Furthermore, there are potential associations between the effects of 27-HMA and the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway.[2][4] The compound also enhances the expression of genes related to detoxification and antioxidant defense, contributing to increased stress resistance.[2][4]

Data Presentation

The quantitative data from the key study on 27-HMA's biological activity are summarized in the tables below.

Table 1: Effect of this compound on C. elegans Lifespan

| Concentration (µM) | Lifespan Extension (%) |

|---|---|

| 20 | 7.34 |

| 50 | 12.78 |

| 100 | 16.67 |

| 150 | 9.41 |

| 200 | 6.03 |

Data sourced from the study published in Molecules (2025).[4]

Table 2: FXR Agonist Activity of this compound

| Parameter | Value |

|---|---|

| EC50 | 6.693 µM |

Data represents the half-maximal effective concentration for FXR transactivity, as determined by dual-luciferase reporter assays.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Li et al. (2025), published in Molecules.

C. elegans Lifespan Assay

-

Synchronized L4 stage N2 wild-type nematodes were treated with various concentrations (0, 20, 50, 100, 150, and 200 µM) of 27-HMA.

-

The 27-HMA stock solution (10 mM in DMSO) was diluted in E. coli OP50, which serves as the food source for the nematodes. The final DMSO concentration was maintained at 1‰.

-

Worms were cultured on Nematode Growth Medium (NGM) plates at 20°C.

-

The number of surviving and dead worms was recorded daily until all nematodes had died. Worms that did not respond to gentle prodding were scored as dead.

Healthspan Assays (Pharyngeal Pumping and Body Bend)

-

Nematodes were cultured as described in the lifespan assay.

-

On days 3, 5, 8, 10, 12, and 15 of adulthood, individual worms were observed under a microscope.

-

Pharyngeal Pumping Rate: The number of pharyngeal contractions was counted over a 30-second interval.

-

Body Bend Rate: The number of sinusoidal bends of the body was counted over a 30-second interval.

-

A minimum of 10 nematodes were assayed for each condition, and the experiment was repeated three times.[4]

Stress Resistance Assays

-

Wild-type N2 nematodes were cultured with 100 µM of 27-HMA for 5 days.

-

Oxidative Stress: Worms were exposed to 8 mM hydrogen peroxide (H₂O₂).

-

Heat Shock: Worms were subjected to a temperature of 35°C.

-

The number of dead nematodes was recorded every hour until all worms had perished.

-

Each assay was repeated three times with 60 individuals per assay.[4]

Neurodegeneration Models

The study utilized established C. elegans models for Alzheimer's disease (AD) and Parkinson's disease (PD) to assess the neuroprotective effects of 27-HMA. Specific details of these models were not fully elaborated in the provided abstracts but would typically involve transgenic strains expressing human disease-associated proteins (e.g., amyloid-beta or alpha-synuclein) and scoring for relevant phenotypes such as protein aggregation or neuronal dysfunction.

Dual-Luciferase Reporter Assay for FXR Activity

This assay was used to determine if 27-HMA could activate FXR. While the full, detailed protocol is specific to the laboratory, it generally involves:

-

Co-transfecting a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the FXR protein and another containing a luciferase reporter gene whose expression is driven by an FXR response element.

-

Treating the transfected cells with varying concentrations of 27-HMA.

-

Measuring the activity of the luciferase enzyme, with an increase in luminescence indicating activation of FXR.

-

The EC50 value is then calculated from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway of 27-HMA in C. elegans.

Caption: Experimental workflow for C. elegans lifespan and healthspan assays.

Conclusion

This compound is a compelling natural product with significant, newly discovered biological activities. Its origin in the widely available mango plant makes it an accessible compound for further research. The identification of 27-HMA as a novel FXR agonist that extends lifespan and provides neuroprotection in C. elegans opens up exciting avenues for the development of therapeutics targeting age-related diseases. Future research should focus on validating these findings in mammalian models to assess its translational potential for human health. Furthermore, a definitive elucidation of its interaction with the IIS/TORC1 pathway and other cellular targets will provide a more complete understanding of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Phytochemical this compound from Mangoes Can Extend Lifespan and Improve Brain Health - Thailand Medical News [thailandmedical.news]

- 4. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling 27-Hydroxymangiferolic Acid in Mangoes: A Technical Guide for Researchers

An in-depth exploration of the natural sources, analytical methodologies, and biosynthetic pathways of pentacyclic triterpenoids in Mangifera indica, with a focus on the prospective analysis of 27-Hydroxymangiferolic acid.

Introduction

Mango (Mangifera indica L.), a globally significant tropical fruit, is a rich reservoir of diverse phytochemicals, including a variety of bioactive triterpenoids. Among these, pentacyclic triterpenic acids are gaining increasing attention for their potential pharmacological activities. While compounds like mangiferolic acid and lupeol (B1675499) have been identified in mangoes, recent research has also pointed to the presence of this compound as a naturally occurring compound in mango fruits.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on the natural sources of related triterpenoids in mangoes and outlining the prospective methodologies for the targeted study of this compound.

Due to the nascent stage of research into this compound in mangoes, direct quantitative data and established experimental protocols for this specific compound are not yet available in scientific literature. Therefore, this guide furnishes detailed information on closely related pentacyclic triterpenoids found in mangoes, offering a solid foundation for initiating research into this promising bioactive compound.

Quantitative Data on Pentacyclic Triterpenoids in Mangoes

While specific quantitative data for this compound in various mango tissues is a subject for future research, the concentrations of other related pentacyclic triterpenoids, such as lupeol, have been documented. The following table summarizes the available quantitative data for lupeol in the pulp of different mango cultivars. This information provides a valuable reference for the expected concentration range of similar triterpenoids in mango fruit.

| Cultivar | Plant Part | Compound | Concentration (µ g/100g ) | Reference |

| Chinnarasam | Pulp | Lupeol | 67.24 ± 8.77 | [3] |

| Pandurivari Mamidi | Pulp | Lupeol | 8.45 ± 0.10 | [3] |

Note: The data presented is for lupeol, a related pentacyclic triterpene, and is intended to serve as a proxy until specific quantitative analysis of this compound is conducted.

Experimental Protocols: A Framework for this compound Analysis

The methodologies for the extraction, isolation, and quantification of pentacyclic triterpenoids from plant matrices are well-established. The following protocols, adapted from studies on related compounds, provide a robust starting point for the analysis of this compound in mangoes.

Extraction of Pentacyclic Triterpenic Acids

This protocol is a general method for the solid-phase extraction (SPE) of acidic triterpenoids from a lipid-rich matrix, which can be adapted for mango tissues.

-

Sample Preparation: A known weight of mango tissue (e.g., peel, pulp, or leaves) should be lyophilized and ground into a fine powder.

-

Initial Extraction: The powdered sample is extracted with a suitable organic solvent, such as a mixture of ethanol (B145695) and diethyl ether (1:1 v/v).

-

Solid-Phase Extraction (SPE):

-

Condition an aminopropyl-bonded SPE cartridge by passing a suitable solvent.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids and other interferences.

-

Elute the acidic fraction containing the triterpenic acids with a more polar solvent, such as diethyl ether containing 2% acetic acid.[4]

-

-

Solvent Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of derivatized triterpenic acids.

-

Derivatization: The dried extract from the SPE step is silylated to increase volatility. A common silylating reagent is a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in anhydrous pyridine.[4]

-

GC-MS Analysis:

-

Column: A high-temperature capillary column suitable for triterpenoid (B12794562) analysis.

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Optimized for the analysis of silylated triterpenoids.

-

Temperature Program: A gradient temperature program to ensure the separation of different triterpenic acids.

-

Quantification: Based on the peak area of the target compound in the chromatogram, calibrated against a standard curve of the derivatized this compound.

-

Isolation and Characterization

For the isolation of pure this compound for structural elucidation and bioactivity studies, chromatographic techniques are employed.

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound can be further purified by preparative or semi-preparative HPLC, using a suitable stationary phase (e.g., C18) and mobile phase.

-

Structural Characterization: The structure of the isolated compound can be confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for detailed structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Visualizing the Pathways and Processes

To provide a clearer understanding of the underlying biochemistry and analytical workflows, the following diagrams have been generated using the DOT language.

Caption: General biosynthetic pathway of pentacyclic triterpenoids in plants.

Caption: General experimental workflow for triterpenoid analysis.

Conclusion and Future Directions

The confirmed presence of this compound in mangoes opens up a new avenue for phytochemical research and drug discovery.[1][2] While direct quantitative data and specific analytical protocols are yet to be established, the methodologies for analyzing related pentacyclic triterpenoids in mangoes provide a clear and actionable framework for researchers. Future studies should focus on:

-

Developing and validating a specific analytical method for the quantification of this compound in different mango cultivars and tissues.

-

Investigating the distribution of this compound in various parts of the mango plant (peel, pulp, leaves, bark, and kernel) at different stages of maturity.

-

Elucidating the specific biosynthetic pathway leading to this compound in mangoes, including the identification of the specific cytochrome P450 enzymes involved in the hydroxylation step.

-

Evaluating the bioactivities of isolated this compound to explore its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising natural compound from mangoes, ultimately contributing to a deeper understanding of its chemistry, biosynthesis, and potential applications in human health.

References

- 1. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Phytochemical this compound from Mangoes Can Extend Lifespan and Improve Brain Health - Thailand Medical News [thailandmedical.news]

- 3. jpds.co.in [jpds.co.in]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 27-Hydroxymangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes. The information presented herein is based on current scientific literature and is intended to support further research and drug development efforts.

Introduction to this compound

This compound is a phytochemical that has garnered significant interest for its potential therapeutic effects, particularly in the realms of aging and neurodegenerative diseases.[1][2][3] Recent studies have begun to elucidate the precise molecular pathways through which 27-HMA exerts its beneficial effects, pointing to its role as a modulator of key nuclear receptors and signaling cascades.[1][2][3]

Core Mechanism of Action: Activation of Nuclear Receptors

The primary mechanism of action of this compound is its function as a novel agonist of the Farnesoid X receptor (FXR).[2][3] FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid synthesis, lipid metabolism, and inflammation.

In the model organism Caenorhabditis elegans, the longevity-promoting effects of 27-HMA are dependent on the homologs of mammalian nuclear receptors, specifically nhr-8 and daf-12 .[1][2][3] Studies have shown that in mutant strains of C. elegans lacking these receptors, the lifespan-extending effects of 27-HMA are significantly diminished, confirming their crucial role in its mechanism.[2][3]

Caption: Activation of FXR by 27-HMA leading to downstream effects.

Modulation of Key Signaling Pathways

Further investigations have revealed that the effects of 27-HMA are intertwined with other critical signaling pathways that regulate aging and cellular stress responses.

-

Insulin/Insulin-like Growth Factor-1 Signaling (IIS) Pathway: 27-HMA has been shown to influence the IIS pathway.[1][2][3] This pathway is a highly conserved regulator of lifespan and metabolism. The interaction between the nuclear receptors activated by 27-HMA and components of the IIS pathway is a key area of its biological activity.

-

TORC1 Pathway: The Target of Rapamycin Complex 1 (TORC1) pathway is another central regulator of cell growth and aging. Evidence suggests a potential association between the longevity effects of 27-HMA and the modulation of the TORC1 pathway.[1][2][3]

Caption: Interplay of 27-HMA with major signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound.

| Parameter | Organism/System | Concentration | Result | Reference |

| Lifespan Extension | C. elegans | 100 µM | 16.67% increase in lifespan | [1] |

| Toxin Resistance | C. elegans | 100 µM | Reduced mortality from colchicine, chloromethyl mercury, and paraquat | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of 27-HMA.

-

Worm Strain: Wild-type C. elegans N2.

-

Culture Conditions: Worms were cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Treatment: Age-synchronized L1 larvae were transferred to NGM plates containing either the vehicle control or 27-HMA at a final concentration of 100 µM.

-

Data Collection: The number of living and dead worms was counted daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.

-

Analysis: Survival curves were generated and statistical analysis was performed to determine the mean lifespan.

-

Cell Line: HEK293T cells.

-

Plasmids: Cells were co-transfected with a GAL4-FXR-LBD expression vector and a UAS-luciferase reporter plasmid.

-

Treatment: Transfected cells were treated with various concentrations of 27-HMA or a known FXR agonist as a positive control.

-

Measurement: Luciferase activity was measured using a luminometer after a 24-hour incubation period.

-

Analysis: The fold induction of luciferase activity relative to the vehicle control was calculated to determine the agonistic activity of 27-HMA on FXR.

-

Worm Strain: Wild-type C. elegans N2.

-

Pre-treatment: Worms were raised on NGM plates containing 100 µM 27-HMA or vehicle control until they reached the young adult stage.

-

Toxin Exposure: The pre-treated worms were then transferred to plates containing lethal concentrations of toxins such as colchicine, chloromethyl mercury, or paraquat.

-

Data Collection: The survival of the worms was monitored over time.

-

Analysis: Survival curves were plotted to compare the resistance of 27-HMA-treated worms to that of the control group.

Caption: Workflow for key experiments on 27-HMA.

Therapeutic Potential and Future Directions

The current body of evidence strongly suggests that this compound holds promise as a therapeutic agent, particularly for age-related conditions. Its ability to activate FXR and modulate the IIS and TORC1 pathways provides a solid foundation for its observed effects on longevity and neuroprotection in preclinical models.[1][2][3]

Future research should focus on:

-

Validating these findings in mammalian models.

-

Elucidating the detailed molecular interactions between 27-HMA and its target receptors.

-

Investigating the pharmacokinetic and pharmacodynamic properties of 27-HMA.

-

Exploring its potential in other conditions where FXR activation is beneficial, such as metabolic disorders.

This guide provides a snapshot of the current understanding of this compound's mechanism of action. As research in this area continues to evolve, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

- 1. The Phytochemical this compound from Mangoes Can Extend Lifespan and Improve Brain Health - Thailand Medical News [thailandmedical.news]

- 2. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors [mdpi.com]

- 3. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

biological functions of 27-Hydroxymangiferolic acid

An In-depth Technical Guide on the Biological Functions of 27-Hydroxymangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (27-HMA) is a naturally occurring triterpenoid (B12794562) compound found in mangoes (Mangifera indica). Recent research has identified it as a potent bioactive molecule with significant effects on lifespan and neurodegeneration in preclinical models. This technical guide provides a comprehensive overview of the known biological functions of 27-HMA, its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary focus of this document is the research demonstrating 27-HMA's role as a novel agonist of the Farnesoid X Receptor (FXR), leading to lifespan extension and healthspan improvement in the model organism Caenorhabditis elegans.[1][2][3]

Core Biological Functions and Mechanism of Action

The principal biological activities of 27-HMA revolve around its function as a nuclear receptor agonist. It directly activates the Farnesoid X Receptor (FXR), a key regulator of metabolism, stress resistance, and detoxification.[1][2][4] In the nematode C. elegans, these effects are mediated through the FXR homologs, NHR-8 and DAF-12.[1][3][4] Activation of these nuclear hormone receptors (NHRs) by 27-HMA initiates a cascade of downstream signaling events that ultimately enhance longevity and protect against neurodegenerative pathologies.

Key Signaling Pathways Modulated by 27-HMA

-

Nuclear Hormone Receptor (NHR) Pathway: 27-HMA acts as a direct agonist of FXR and its C. elegans homologs NHR-8 and DAF-12. The longevity effects of 27-HMA are significantly diminished in worms with mutations in the nhr-8 and daf-12 genes, confirming that these receptors are crucial for its mechanism of action.[1][3][4]

-

Insulin/Insulin-like Growth Factor-1 Signaling (IIS) Pathway: The lifespan-extending effects of 27-HMA are associated with the IIS pathway, a highly conserved aging-regulatory pathway.[1][4][5] Evidence suggests an interaction between the NHRs (DAF-12) and components of the IIS pathway, such as the DAF-2 receptor and the DAF-16/FOXO transcription factor.[1]

-

TORC1 Pathway: The Target of Rapamycin (TOR) pathway is another critical regulator of aging and metabolism. Research indicates that the TORC1 pathway may also be involved in the longevity-promoting effects of 27-HMA.[1][5]

The diagram below illustrates the proposed signaling cascade initiated by 27-HMA.

Quantitative Data Summary

The biological effects of 27-HMA have been quantified in several key experiments. The data is summarized in the tables below.

Table 1: Farnesoid X Receptor (FXR) Activation

| Parameter | Value | Assay |

| Agonist Activity | Dose-dependent activation | Dual Luciferase Reporter Assay |

| EC₅₀ | 6.693 µM | Dual Luciferase Reporter Assay |

Data derived from in vitro reporter gene assays.[6]

Table 2: Effects on C. elegans Lifespan and Healthspan

| Parameter | Concentration | Result |

| Lifespan Extension | 100 µM | 16.67% increase in mean lifespan |

| Pharyngeal Pumping | 100 µM | Significant increase vs. control |

| Body Bend Rate | 100 µM | Significant increase vs. control |

In vivo data from wild-type (N2) C. elegans.[4][7]

Table 3: Neuroprotective Effects in C. elegans Models

| Model | Effect of 27-HMA |

| Alzheimer's Disease (AD) | Alleviates paralysis |

| Parkinson's Disease (PD) | Improves pathology and behavior |

Effects observed in established C. elegans models of neurodegenerative disease.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the biological functions of 27-HMA.

The diagram below provides a high-level overview of the experimental workflow.

FXR Dual Luciferase Reporter Assay

This assay is used to determine if a compound can activate the Farnesoid X Receptor.

-

Cell Line: HEK293T cells are commonly used.

-

Transfection: Cells are co-transfected with plasmids containing:

-

A full-length human FXR gene.

-

A firefly luciferase reporter gene under the control of an FXR-responsive element.

-

A Renilla luciferase gene with a constitutive promoter (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.

-

-

Treatment: After a 24-hour transfection period, the cells are treated with various concentrations of 27-HMA or a vehicle control (e.g., DMSO). A known FXR agonist like GW4064 is used as a positive control.[8]

-

Lysis and Measurement: After 24 hours of treatment, cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferases are measured sequentially from a single lysate sample using a luminometer and a dual-luciferase assay kit.[9][10][11]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold activation is calculated relative to the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a nonlinear regression curve.

C. elegans Lifespan Assay

This assay measures the effect of a compound on the lifespan of the nematode.

-

Synchronization: An age-synchronized population of worms is obtained by allowing adult hermaphrodites to lay eggs for a short period (e.g., 6-8 hours) and then removing them. The eggs are allowed to develop to the L4 larval stage.[12]

-

Treatment: L4 larvae are transferred to Nematode Growth Medium (NGM) plates containing a lawn of UV-killed E. coli OP50 (to prevent confounding effects of live bacteria metabolism) and the desired concentration of 27-HMA. A compound to prevent reproduction, such as 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), is also included.[12]

-

Scoring: Starting from day 1 of adulthood, the worms are scored as alive or dead every 1-2 days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.[2]

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.

C. elegans Healthspan Assays (Pharyngeal Pumping and Body Bends)

These assays measure physiological functions that decline with age.

-

Pharyngeal Pumping: The rate of pharyngeal contractions is measured by observing individual worms under a dissecting microscope for a set period (e.g., 30 seconds) at specific ages.

-

Body Bends: Locomotor activity is assessed by placing a worm in a drop of M9 buffer and counting the number of sinusoidal bends it completes in a minute.[13]

DAF-16 Nuclear Translocation Assay

This assay visualizes the activation of the DAF-16 transcription factor, a key downstream effector of the IIS pathway.

-

Strain: A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356) is used.[14]

-

Treatment and Observation: Synchronized worms are treated with 27-HMA. Under normal conditions, DAF-16::GFP is primarily located in the cytoplasm. Upon activation (e.g., by stress or modulation of the IIS pathway), it translocates to the nucleus. The subcellular localization of the GFP signal is observed and categorized (cytosolic, intermediate, or nuclear) using a fluorescence microscope.[14][15][16][17][18]

-

Quantification: The percentage of worms in each category is quantified for each treatment group.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of specific genes.

-

RNA Extraction: Synchronized worms are treated with 27-HMA for a defined period. Total RNA is then extracted from the worms using a standard method like TRIzol.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4][19]

-

PCR Amplification: The cDNA is used as a template for real-time PCR with primers specific to target genes (e.g., detoxification genes, stress-response genes) and a reference gene (e.g., actin) for normalization. SYBR Green is typically used for detection.[4][19]

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-aging and neuroprotective properties demonstrated in C. elegans. Its mechanism of action via the activation of FXR and subsequent modulation of the conserved IIS and TORC1 pathways provides a strong rationale for its therapeutic potential.[1] The data presented herein highlights its quantitative efficacy in extending lifespan and improving healthspan metrics.

For drug development professionals, 27-HMA represents a novel scaffold for the design of potent FXR agonists. Future research should focus on validating these findings in mammalian models to assess its translational potential for age-related diseases, including metabolic disorders and neurodegeneration. Further investigation into its safety profile, bioavailability, and specific molecular interactions within the NHR-IIS-TORC1 network will be critical for its development as a potential therapeutic agent.

References

- 1. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors [mdpi.com]

- 4. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Caenorhabditis elegans Life Span in 96 Well Microtiter Plates [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. assaygenie.com [assaygenie.com]

- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 11. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 2.15 Analysis for DAF-16 nuclear localization [bio-protocol.org]

- 15. scribd.com [scribd.com]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Two-Step qPCR - Zamanian Lab Docs [zamanianlab.org]

The Efficacy of 27-Hydroxymangiferolic Acid in Lifespan and Healthspan Extension in C. elegans: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the effects of 27-Hydroxymangiferolic acid (27-HMA), a natural compound isolated from mangoes, on the lifespan and healthspan of the model organism Caenorhabditis elegans. Research indicates that 27-HMA acts as a novel agonist for the farnesoid X receptor (FXR), extending lifespan and improving markers of health in C. elegans.[1][2][3] The pro-longevity effects are reportedly mediated through the activation of nuclear hormone receptors (NHRs), specifically NHR-8 and DAF-12, and are associated with the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[1][2][3] This document synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the key biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on the lifespan and healthspan of wild-type (N2) C. elegans.

Table 1.1: Effect of 27-HMA on C. elegans Lifespan

| Concentration (μM) | Mean Lifespan Extension (%) | Optimal Effect |

| 20 | 7.34% | |

| 50 | 12.78% | |

| 100 | 16.67% | ✓ |

| 150 | 9.41% | |

| 200 | 6.03% |

Data extracted from a study where wild-type N2 nematodes were treated with 27-HMA from the L4 stage.[2]

Table 1.2: Effect of 100 μM 27-HMA on C. elegans Healthspan Indicators

| Healthspan Parameter | Day of Adulthood | Control (Vehicle) | 27-HMA (100 μM) | Improvement |

| Pharyngeal Pumping | Day 5 | ~225 pumps/min | ~260 pumps/min | Significant Increase |

| (pumps/min) | Day 10 | ~160 pumps/min | ~210 pumps/min | Significant Increase |

| Day 15 | ~90 pumps/min | ~150 pumps/min | Significant Increase | |

| Body Bend Rate | Day 5 | ~45 bends/min | ~55 bends/min | Significant Increase |

| (bends/min) | Day 10 | ~30 bends/min | ~45 bends/min | Significant Increase |

| Day 15 | ~15 bends/min | ~30 bends/min | Significant Increase |

Qualitative improvements are based on graphical data presented in the source publication.[4] Precise numerical values are estimations from these graphs.

Table 1.3: Lifespan Extension by 100 μM 27-HMA in Mutant C. elegans Strains

| C. elegans Strain | Genotype Description | Lifespan Extension with 27-HMA |

| N2 | Wild-type | Yes (16.67%) |

| nhr-8(tm1800) | NHR-8 mutant | Attenuated |

| daf-12(rh61rh411) | DAF-12 mutant | Attenuated |

This table illustrates that the longevity effects of 27-HMA are diminished in mutants for the nuclear hormone receptors NHR-8 and DAF-12, indicating these are key mediators of its action.[1][2][4]

Experimental Protocols

The following protocols are based on the methodologies described in the primary research investigating 27-HMA's effects on C. elegans.

C. elegans Maintenance and Synchronization

-

Strains: Wild-type Bristol N2, nhr-8(tm1800), and daf-12(rh61rh411) strains were utilized.

-

Culture Conditions: Nematodes were maintained at 20°C on solid Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.

-

Synchronization: An age-synchronized population was obtained by treating gravid adult worms with a hypochlorite (B82951) solution to isolate eggs. These eggs were then washed and allowed to hatch on NGM plates, developing into a synchronized cohort of L1 larvae.

Lifespan Assay

-

Preparation: Synchronized L4 larvae were transferred to fresh NGM plates.

-

Compound Administration: The NGM plates contained various concentrations of 27-HMA (20, 50, 100, 150, and 200 μM) or a vehicle control (DMSO). To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was added to the media.

-

Incubation: Plates were incubated at 20°C.

-

Scoring: Starting from the first day of adulthood, worms were scored as alive or dead every other day. A worm was considered dead if it failed to respond to a gentle touch with a platinum wire pick.

-

Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.

Healthspan Assays

-

Pharyngeal Pumping Rate:

-

Age-synchronized worms (Day 5, 10, and 15 of adulthood) treated with 100 μM 27-HMA or vehicle were used.

-

Individual worms were observed under a microscope, and the number of pharyngeal contractions was counted for a 60-second interval.

-

At least 10 worms were assayed for each condition.

-

-

Locomotion (Body Bend Rate):

-

Age-synchronized worms (Day 5, 10, and 15 of adulthood) were placed in a drop of M9 buffer on a glass slide.

-

The number of sinusoidal bends of the body was counted over a 60-second period. One bend was defined as a complete sinusoidal wave along the body.

-

At least 10 worms were assayed for each condition.

-

Stress Resistance Assays

-

Toxin Resistance:

-

Young adult worms were pre-treated with 100 μM 27-HMA for 48 hours.

-

The worms were then transferred to NGM plates containing a toxic compound (e.g., juglone (B1673114) for oxidative stress or sodium azide (B81097) for mitochondrial stress).

-

Survival was monitored over time, and survival curves were plotted and analyzed.

-

Visualizations: Pathways and Workflows

Signaling Pathway of 27-HMA in C. elegans

Caption: Proposed signaling pathway for 27-HMA-mediated lifespan extension in C. elegans.

Experimental Workflow for C. elegans Lifespan Assay

Caption: Standard experimental workflow for a C. elegans lifespan assay with 27-HMA.

References

Unlocking Neuroprotection: A Technical Guide to 27-Hydroxymangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective effects of 27-Hydroxymangiferolic acid (27-HMA), a natural compound isolated from mangoes. Emerging research, primarily utilizing the model organism Caenorhabditis elegans, has illuminated the potential of 27-HMA in mitigating the hallmarks of neurodegenerative diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the core signaling pathways implicated in its mechanism of action.

Core Findings and Data Presentation

Studies in C. elegans have demonstrated that 27-HMA extends lifespan and improves healthspan by activating nuclear receptors, leading to enhanced stress resistance and detoxification.[1][2][3] These effects translate to neuroprotection in models of Alzheimer's and Parkinson's disease.[1][2][3]

Table 1: Effects of 27-HMA on Lifespan and Healthspan in C. elegans

| Parameter | Concentration | Result | Reference |

| Lifespan Extension | 100 µM | 16.67% increase | [1] |

| Pharyngeal Pumping Rate | 100 µM | Significant improvement in aged nematodes | [2] |

| Body Bend Rate | 100 µM | Significant improvement in aged nematodes | [2] |

| Motility | 100 µM | Significant improvement in aged nematodes | [2] |

Table 2: Neuroprotective Effects of 27-HMA in C. elegans Models

| Neurodegenerative Model | Parameter | Concentration | Result | Reference |

| Alzheimer's Disease (Aβ toxicity) | Paralysis | Not Specified | Delayed paralysis | [1][2] |

| Alzheimer's Disease (Aβ toxicity) | Aβ aggregation | Not Specified | Reduced Aβ aggregation | [1][2] |

| Parkinson's Disease (α-synuclein toxicity) | Dopaminergic neuron degeneration | Not Specified | Protected against degeneration | [1][3] |

| Parkinson's Disease (α-synuclein toxicity) | Motor function | Not Specified | Improved motor function | [1] |

| Parkinson's Disease (α-synuclein toxicity) | α-synuclein aggregation | 100 µM | Attenuated pathological aggregation | [3] |

Signaling Pathways of this compound

The neuroprotective effects of 27-HMA are primarily attributed to its role as a novel agonist of the Farnesoid X Receptor (FXR).[2][3][4] In C. elegans, this action is mediated through the homologous nuclear hormone receptors NHR-8 and DAF-12.[1][2][3][4] Activation of these receptors instigates a signaling cascade that intersects with the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway, ultimately leading to enhanced detoxification and stress resistance.[1][2][3][4]

References

- 1. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Agonist Within: 27-Hydroxymangiferolic Acid as a Selective Activator of the Farnesoid X Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes, has emerged as a molecule of significant interest in the field of nuclear receptor modulation. Recent studies have identified 27-HMA as a novel agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] This discovery has opened new avenues for investigating the therapeutic potential of 27-HMA in metabolic diseases and age-related conditions. This technical guide provides an in-depth overview of the interaction between this compound and nuclear receptors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Nuclear Receptor Activation

The selectivity of this compound for FXR has been demonstrated through comprehensive screening against a panel of nuclear receptors. The following table summarizes the quantitative data on the activation of various nuclear receptors by 27-HMA.

| Nuclear Receptor | Ligand | EC50 (μM) | Fold Activation | Notes |

| FXR | This compound | 6.693 [1] | Dose-dependent increase | Data obtained from dual-luciferase reporter assays. |

| PPARα | This compound | Not significant | No significant activation | Tested in dual-luciferase reporter assays.[1] |

| PPARβ | This compound | Not significant | No significant activation | Tested in dual-luciferase reporter assays.[1] |

| PPARγ | This compound | Not significant | No significant activation | Tested in dual-luciferase reporter assays.[1] |

| LXRβ | This compound | Not significant | No significant activation | Tested in dual-luciferase reporter assays.[1] |

Signaling Pathways and Experimental Workflows

The activation of FXR by 27-HMA initiates a signaling cascade that influences gene expression related to metabolism and stress resistance. The following diagrams illustrate the key signaling pathway and the experimental workflow used to characterize the activity of 27-HMA.

Caption: 27-HMA activates the FXR signaling pathway.

Caption: Workflow for evaluating 27-HMA's FXR agonist activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound as an FXR agonist.

Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

Objective: To quantify the transcriptional activation of FXR, PPARα, PPARβ, PPARγ, and LXRβ by this compound.

Methodology:

-

Cell Culture and Transfection:

-

Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates. Upon reaching 70-80% confluency, cells are co-transfected with the following plasmids using a suitable transfection reagent:

-

An expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor (FXR, PPARα, PPARβ, PPARγ, or LXRβ) fused to the Gal4 DNA-binding domain.

-

A luciferase reporter plasmid containing a UAS (Upstream Activator Sequence) element recognized by the Gal4 DNA-binding domain.

-

A Renilla luciferase internal control plasmid (e.g., pRL-SV40) for normalization.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

A known agonist for each respective nuclear receptor is used as a positive control.

-

Cells are incubated for an additional 24 hours.

-

-

Luciferase Activity Measurement:

-

Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a nonlinear regression curve.

-

Caenorhabditis elegans Lifespan Assay

Objective: To determine the effect of this compound on the lifespan of C. elegans.

Methodology:

-

Worm Synchronization and Maintenance:

-

Wild-type (N2) and mutant strains of C. elegans are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Age-synchronized populations are obtained by allowing gravid adult worms to lay eggs on fresh NGM plates for a few hours, after which the adults are removed.

-

-

Compound Treatment:

-

The synchronized eggs are allowed to develop to the L4 larval stage.

-

L4 larvae are then transferred to NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production.

-

These plates are seeded with E. coli OP50 and contain either this compound at the desired concentration or a vehicle control.

-

-

Lifespan Analysis:

-

The worms are incubated at 20°C and scored as alive or dead every other day.

-

Worms that do not respond to gentle prodding with a platinum wire are considered dead. Worms that crawl off the agar, have ruptured vulvas, or exhibit internal hatching are censored from the analysis.

-

Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

-

This compound has been identified as a specific and potent agonist of the farnesoid X receptor. The data presented in this guide highlight its selectivity for FXR over other tested nuclear receptors. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological properties of 27-HMA and its potential as a therapeutic agent for metabolic and age-related diseases. Future research should focus on elucidating the downstream molecular targets of 27-HMA-mediated FXR activation and evaluating its efficacy and safety in preclinical animal models of human disease.

References

Preliminary In Vitro Studies on 27-Hydroxymangiferolic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research on 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid. The document summarizes key findings related to its biological activity, presents available quantitative data in a structured format, and details the experimental protocols utilized in the cited studies.

Core Findings and Biological Activity

This compound has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] In vitro studies have quantitatively determined its efficacy in activating FXR.[1][2] While direct in vitro studies on the anti-inflammatory and anticancer effects of 27-HMA are limited in the currently available literature, research on the closely related compound, mangiferolic acid, provides valuable insights into the potential cytotoxic effects of this class of molecules against cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays involving this compound and the related compound, mangiferolic acid.

Table 1: In Vitro FXR Agonist Activity of this compound

| Compound | Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| This compound | Dual-Luciferase Reporter Assay | EC50 | 6.693 | HEK293T | [1] |

Table 2: In Vitro Cytotoxicity of Mangiferolic Acid against Human Gastric Carcinoma Cells

| Compound | Cell Line | Parameter | Value (µg/mL) | Time Points (h) | Reference |

| Mangiferolic Acid | KATO-III | IC50 | 4.78 - 16.02 | 24, 48, 72 | [3][4] |

| Doxorubicin (Control) | KATO-III | IC50 | 0.56 - 1.55 | 24, 48, 72 | [3][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

FXR Activation Assay (Dual-Luciferase Reporter Assay)

This protocol was employed to determine the agonistic activity of this compound on the Farnesoid X Receptor.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells were cultured in appropriate media. The cells were then co-transfected with a plasmid containing the FXR ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: Following transfection, the cells were treated with varying concentrations of this compound.

-

Luciferase Activity Measurement: After an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The activity of a co-transfected control reporter (e.g., Renilla luciferase) was also measured to normalize for transfection efficiency.

-

Data Analysis: The fold activation of FXR was calculated relative to a vehicle control. The EC50 value, representing the concentration at which 50% of the maximal response is observed, was determined by fitting the dose-response data to a nonlinear regression curve.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol was used to evaluate the cytotoxic effects of mangiferolic acid on the KATO-III human gastric carcinoma cell line.

-

Cell Seeding: KATO-III cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The cells were then treated with various concentrations of mangiferolic acid or a positive control (doxorubicin) and incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

Formazan (B1609692) Solubilization: The plates were incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[3][4]

Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR)

This method was utilized to measure the expression levels of genes related to inflammation and cell death in KATO-III cells treated with mangiferolic acid.

-

RNA Extraction: Total RNA was extracted from KATO-III cells that had been treated with mangiferolic acid (30 μg/mL) for 24, 48, and 72 hours.

-

cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[5][6]

-

Real-Time PCR: The cDNA was then used as a template for real-time PCR with specific primers for the target genes (COX-2, NFκB, CASP3, and CASP7) and a reference gene (e.g., GAPDH).[5][6]

-

Gene Expression Analysis: The relative expression of the target genes was quantified and normalized to the expression of the reference gene.[3][4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the described experimental workflows and the potential signaling pathway influenced by this compound and related compounds.

References

- 1. This compound Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved RT-PCR protocol for the quantitation of human retinoic acid receptor RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Reverse Transcription-PCR and Real-Time PCR in Nanotoxicity Research - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 27-Hydroxymangiferolic Acid in Modulating the Insulin/IGF-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid, is gaining attention for its potential therapeutic applications. While direct evidence is still emerging, its established role as a farnesoid X receptor (FXR) agonist and the known effects of structurally related compounds, such as mangiferin (B1668620), suggest a significant, albeit potentially indirect, influence on the insulin (B600854)/IGF-1 signaling (IIS) pathway. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of 27-HMA on the IIS pathway, supported by data from related compounds. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area.

Introduction to this compound and the Insulin/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved signaling cascade that plays a central role in regulating metabolism, growth, and longevity. Dysregulation of this pathway is a hallmark of numerous metabolic diseases, including type 2 diabetes and obesity. The pathway is initiated by the binding of insulin or insulin-like growth factor 1 (IGF-1) to their respective receptors, leading to the activation of a cascade of intracellular signaling molecules, including insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt). A key downstream effect of this pathway is the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.

This compound is a natural compound that has been identified as a novel agonist of the farnesoid X receptor (FXR), a nuclear receptor with a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] While direct studies on the effect of 27-HMA on the IIS pathway are limited, there is a "potential association" noted in longevity studies in C. elegans.[4] Given that other FXR agonists have been shown to improve insulin resistance, and that the structurally similar compound mangiferin has demonstrated positive effects on the PI3K/Akt pathway, it is hypothesized that 27-HMA may exert beneficial effects on insulin sensitivity through one or both of these mechanisms.[2][3][5]

Hypothesized Mechanism of Action of this compound on Insulin/IGF-1 Signaling

Based on the available evidence for related compounds and its known FXR agonism, this compound is proposed to modulate the insulin/IGF-1 signaling pathway through a dual mechanism:

-

Indirect Modulation via FXR Activation: As an FXR agonist, 27-HMA may improve systemic insulin sensitivity. FXR activation has been shown to regulate genes involved in glucose and lipid metabolism, which can indirectly enhance the efficiency of the insulin signaling cascade.[3]

-

Direct Modulation of the PI3K/Akt Pathway: Drawing parallels with mangiferin, 27-HMA may directly influence key components of the IIS pathway.[2][5] This could involve enhancing the phosphorylation and activation of Akt, a central kinase in the pathway, leading to increased glucose uptake.

The following diagram illustrates the hypothesized points of intervention of this compound within the insulin/IGF-1 signaling pathway.

Caption: Hypothesized mechanism of 27-HMA on the Insulin/IGF-1 pathway.

Quantitative Data from Studies on Related Compounds

While specific quantitative data for this compound's direct impact on the IIS pathway is not yet available, studies on mangiferin and FXR agonists provide valuable insights.

Table 1: Effect of Mangiferin on Insulin Signaling Pathway Components

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| Akt Phosphorylation | HepG2 and C2C12 cells | Mangiferin (12.5-50 µM) | Significant increase in insulin-stimulated Akt phosphorylation. | [2] |

| Glucose Uptake | HepG2 and C2C12 cells | Mangiferin (12.5-50 µM) | Markedly increased insulin-stimulated glucose uptake. | [2] |

| GLUT4 Expression | C2C12 myotubes | Mangiferin (50 µM) | Increased GLUT4 protein expression. |[2] |

Table 2: Effect of FXR Agonists on Metabolic Parameters Related to Insulin Resistance

| Parameter | Animal Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Insulin Resistance | db/db mice | FXR agonist GW4064 | Significantly improved insulin resistance. | [3] |

| Plasma Glucose | T2DM rats | Chenodeoxycholic acid (FXR agonist) | Lowered fasting plasma glucose levels. |

| Plasma Insulin | T2DM rats | Chenodeoxycholic acid (FXR agonist) | Decreased fasting insulin levels. | |

Detailed Experimental Protocols

To facilitate further investigation into the effects of this compound on the insulin/IGF-1 signaling pathway, detailed protocols for key assays are provided below.

Akt Phosphorylation Western Blot Assay

This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates, a key indicator of IIS pathway activation.

Caption: Workflow for Akt Phosphorylation Western Blot.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with desired concentrations of 27-HMA for the specified time. Include vehicle and positive controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize p-Akt signal to total Akt signal.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose uptake into cells, a key functional outcome of IIS pathway activation.

References

The Role of 27-Hydroxymangiferolic Acid in Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid, has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating metabolic and detoxification pathways. This technical guide provides an in-depth analysis of the mechanisms through which 27-HMA is proposed to influence detoxification, primarily through the activation of FXR. While direct evidence in mammalian systems is still emerging, data from studies on the model organism Caenorhabditis elegans and extensive research on other FXR agonists provide a strong foundation for understanding its potential. This document summarizes the key signaling pathways, presents relevant quantitative data from studies on 27-HMA and other FXR agonists, details relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: FXR-Mediated Regulation of Detoxification

The primary mechanism by which this compound is understood to influence detoxification is through its action as an agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a ligand-activated transcription factor highly expressed in the liver and intestine, organs central to xenobiotic and endobiotic metabolism.[1] Upon activation by a ligand such as 27-HMA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in multiple pathways, including Phase I and Phase II detoxification.

Phase I Detoxification: Cytochrome P450 (CYP) Enzyme Regulation

FXR activation has been shown to directly regulate the expression of key Phase I metabolic enzymes, most notably Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a vast number of pharmaceuticals and other xenobiotics. Studies have identified functional FXR binding sites in the 5'-flanking region of the CYP3A4 gene, and treatment with FXR agonists leads to increased CYP3A4 mRNA and protein expression.

Phase II Detoxification and Antioxidant Response: Crosstalk with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including Phase II detoxification enzymes like Glutathione (B108866) S-transferases (GSTs). There is significant interplay between the FXR and Nrf2 signaling pathways. Evidence suggests that FXR activation can lead to the nuclear translocation and activation of Nrf2, subsequently inducing the expression of Nrf2 target genes. This interaction provides a mechanism for 27-HMA to upregulate a broad spectrum of protective enzymes.

Quantitative Data Summary

Direct quantitative data on the effects of 27-HMA on mammalian detoxification enzyme expression is limited. The tables below summarize key findings for 27-HMA in C. elegans and provide representative data from studies on well-characterized synthetic FXR agonists in mammalian systems to illustrate the potential magnitude of effect.

Table 1: Effect of this compound on Toxin Resistance in C. elegans

| Toxin Challenge | Concentration | Treatment | Outcome | Fold Change in Survival (Approx.) |

| Colchicine | 150 µM | 100 µM 27-HMA | Increased survival rate | ~1.5x |

| Chloromethyl mercury (MeHgCl) | 5 µM | 100 µM 27-HMA | Increased survival rate | ~1.8x |

| Paraquat | 200 µM | 100 µM 27-HMA | Increased survival rate | ~1.4x |

| Data extrapolated from survival curve analysis in Gao et al. (2025).[2] |

Table 2: Representative Effects of FXR Agonists on CYP3A4 Expression in Human Hepatocytes

| FXR Agonist | Concentration | Exposure Time | Endpoint | Fold Induction (vs. Vehicle) |

| Obeticholic Acid (OCA) | 10 µM | 72 hours | CYP3A4 mRNA | ~2.5 - 4.0x |

| GW4064 | 1 µM | 48 hours | CYP3A4 mRNA | ~3.0 - 5.0x |

| Data are representative values compiled from multiple in vitro studies. |

Table 3: Representative Effects of FXR Agonists on Nrf2 Pathway Gene Expression in Mammalian Cells

| FXR Agonist | Cell Type | Concentration | Endpoint | Fold Induction (vs. Vehicle) |

| GW4064 | AML12 (mouse hepatocytes) | 1 µM | Nrf2 Protein (Nuclear) | Significant increase noted |

| GW4064 | AML12 (mouse hepatocytes) | 1 µM | HO-1 Protein | ~2.0x |

| GW4064 | AML12 (mouse hepatocytes) | 1 µM | Catalase Protein | ~1.8x |

| Data derived from Western Blot analysis in published studies.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of compounds like 27-HMA on detoxification pathways.

Protocol for Assessing CYP3A4 mRNA Induction in Primary Human Hepatocytes via qPCR

This protocol is designed to quantify the change in gene expression of CYP3A4 following treatment with a test compound.

-

Cell Culture and Treatment:

-

Plate cryopreserved primary human hepatocytes in collagen-coated 48-well plates at a density of ~0.15 x 10^6 cells/well.

-

Allow cells to acclimate for 24-48 hours in a humidified incubator at 37°C, 5% CO2.

-

Prepare dosing solutions of 27-HMA (or other test articles) in a suitable vehicle (e.g., 0.1% DMSO in culture medium) at various concentrations.

-

Treat hepatocytes with the test compound or vehicle control for 48-72 hours. Replace the medium with fresh dosing solution every 24 hours.

-

-

RNA Isolation:

-

After the treatment period, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 0.5 - 1.0 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with a mix of random primers and oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions in a 10 µL volume using a SYBR Green-based master mix, cDNA template (diluted 1:10), and primers specific for CYP3A4 and a stable housekeeping gene (e.g., GAPDH or RPLP0).

-

Primer Example (CYP3A4): Fwd: 5'-CAGTGGCTTTTCTTTCATCCA-3', Rev: 5'-GCTTGATGCCTTTGATTTTCC-3'

-

Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative expression of CYP3A4 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control group. Fold induction = 2^-(ΔΔCt).

-

Protocol for Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell lysates by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH).

-

Sample Preparation (Cell Lysate):

-

Culture cells (e.g., HepG2) and treat with 27-HMA or vehicle control for the desired duration.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 100-200 µL of cold Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Procedure (96-well plate format):

-

Prepare a Reaction Master Mix containing Assay Buffer, 100 mM reduced glutathione (GSH), and the cell lysate sample.

-

Equilibrate all reagents and the 96-well UV-transparent plate to 25°C.

-

To initiate the reaction, add 100 mM CDNB (in ethanol) to each well.

-

Final concentrations in well (example): 1 mM GSH, 1 mM CDNB, 20-50 µg cell lysate protein.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

-

-

Measurement and Calculation:

-

Measure the absorbance at 340 nm every minute for 5-10 minutes.

-

Determine the rate of increase in absorbance (ΔA340/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the non-enzymatic (blank) reaction (containing all components except the cell lysate) from the sample rates.

-

Calculate GST activity using the following formula:

GST Activity (nmol/min/mg) = (ΔA340/min / ε) * (Reaction Volume / Sample Volume) * (1 / Protein Conc. in mg/mL)

Where ε (molar extinction coefficient of the GS-CDNB conjugate at 340 nm) is 9.6 mM⁻¹cm⁻¹. This value may need to be adjusted for the pathlength of the specific microplate used.

-

Conclusion and Future Directions

This compound presents a promising natural compound for the modulation of detoxification pathways through its agonistic activity on FXR. The established links between FXR and the regulation of Phase I (CYP) and Phase II (GST) enzymes provide a strong rationale for its potential role in enhancing xenobiotic metabolism and cellular protection. While initial studies in C. elegans are encouraging, further research is critically needed to quantify the effects of 27-HMA on specific detoxification enzymes in mammalian models. Drug development professionals should consider 27-HMA and its derivatives as potential leads for therapies targeting liver diseases and conditions associated with impaired detoxification. Future investigations should focus on generating comprehensive dose-response data for CYP and GST induction in human hepatocytes, elucidating the precise molecular interactions between the FXR and Nrf2 pathways upon 27-HMA treatment, and evaluating its efficacy and safety in preclinical animal models of drug-induced toxicity.

References

Methodological & Application

Application Notes and Protocols for 27-Hydroxymangiferolic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols related to the biological activities of 27-Hydroxymangiferolic acid (27-HMA), a naturally occurring triterpenoid (B12794562) found in mangoes. The methodologies detailed below are based on published research and are intended to guide researchers in studying the effects of this compound on lifespan, neurodegeneration, and related cellular signaling pathways.

Biological Activity of this compound

This compound has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid metabolism, lipid homeostasis, and detoxification.[1][2] Studies using the model organism Caenorhabditis elegans have demonstrated that 27-HMA can extend lifespan and ameliorate neurodegenerative phenotypes associated with Alzheimer's and Parkinson's diseases.[2][3]

The mechanism of action of 27-HMA is believed to be mediated through the activation of FXR homologs in C. elegans, namely NHR-8 and DAF-12.[2] This activation leads to the upregulation of detoxification genes and influences the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways, which are well-established regulators of aging.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Effect of 27-HMA on C. elegans Lifespan

| Concentration (µM) | Lifespan Extension (%) |

| 20 | 7.34 |

| 50 | 12.78 |

| 100 | 16.67 |

| 150 | 9.41 |

| 200 | 6.03 |